1-Chloro-4-allylthiophthalazine
Description
1-Chloro-4-allylthiophthalazine is a substituted phthalazine derivative characterized by a chlorine atom at position 1 and an allylthio (-S-CH2-CH=CH2) group at position 4 of the bicyclic phthalazine ring.
Properties
Molecular Formula |
C11H9ClN2S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
1-chloro-4-prop-2-enylsulfanylphthalazine |
InChI |
InChI=1S/C11H9ClN2S/c1-2-7-15-11-9-6-4-3-5-8(9)10(12)13-14-11/h2-6H,1,7H2 |
InChI Key |
UTGJURLUKLBRAM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NN=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 1-chloro-4-allylthiophthalazine with its analogues:
Key Observations :
- Molecular Weight : The allylthio substituent increases molecular weight compared to methyl derivatives, aligning with the trend seen in phenyl-substituted analogues (e.g., 254.71 for 4-methylphenyl vs. 252.72 for allylthio).
- Solubility : While solubility data for the allylthio derivative is unavailable, phenyl-substituted phthalazines exhibit solubility in polar aprotic solvents (e.g., DMSO), suggesting similar behavior .
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